molecular formula C8H10N2O B1530467 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1198154-80-1

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1530467
CAS No.: 1198154-80-1
M. Wt: 150.18 g/mol
InChI Key: CCTPHLYUFGNYRO-UHFFFAOYSA-N
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Description

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H10N2O. This compound belongs to the oxazine family, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 6th position of the pyrido[2,3-b][1,4]oxazine ring system adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in dichloromethane at low temperatures to ensure the formation of the desired oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .

Scientific Research Applications

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazine ring .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar ring structure but different functional groups.

    Pyrido[2,3-d]pyrimidin-7-one: Similar to pyrido[2,3-d]pyrimidin-5-one but with variations in the position of functional groups.

    Pyrimidino[4,5-d][1,3]oxazine: Contains an oxazine ring fused with a pyrimidine ring.

Uniqueness

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Biological Activity

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a six-membered ring containing nitrogen and oxygen atoms, which contributes to its diverse biological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Information

  • Molecular Formula : C8H10N2O
  • IUPAC Name : 6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • SMILES : CC1=NC2=C(C=C1)NCCO2
  • InChI Key : CCTPHLYUFGNYRO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions of precursors such as 3-amino-4,6-dimethylpyridin-2(1H)-one with chloroacetyl chloride in the presence of bases like pyridine. This method allows for the production of the compound with high yield and purity under controlled conditions .

Antimicrobial Properties

Research indicates that heterocyclic compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Study: NCI-DTP Database Analysis

A comparative analysis using the NCI-DTP database indicated that compounds structurally related to this compound showed strong correlations in anticancer activity. The study revealed a high Pearson correlation coefficient (PCC) with known thioredoxin reductase (TrxR) inhibitors . This suggests that this compound may share similar mechanisms of action as these inhibitors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformations. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in redox reactions.
  • Cell Cycle Regulation : It may affect cell cycle progression by influencing signaling pathways related to cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Pyrido[2,3-d]pyrimidin-5-oneAnticancerTrxR inhibition
Pyrido[2,3-d]pyrimidin-7-oneAntimicrobialMembrane disruption
Pyrimidino[4,5-d][1,3]oxazineAntioxidantFree radical scavenging

This compound is distinguished from these compounds by the presence of a methyl group at the 6th position on its ring structure. This modification influences its reactivity and biological interactions.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)11-5-4-9-7/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPHLYUFGNYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198154-80-1
Record name 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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